molecular formula C10H9NS B3059604 Isoquinoline, 7-(methylthio)- CAS No. 90265-82-0

Isoquinoline, 7-(methylthio)-

Cat. No.: B3059604
CAS No.: 90265-82-0
M. Wt: 175.25 g/mol
InChI Key: NYZCONDYZRRIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 7-(methylthio)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is found in various natural products and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including Isoquinoline, 7-(methylthio)-, often involves metal-catalyzed reactions. One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the use of trifunctional aromatic ketones with primary amines .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives typically involve large-scale catalytic processes. These methods are designed to be efficient, cost-effective, and environmentally friendly. For example, the use of copper (I)-catalyzed tandem reactions and palladium-catalyzed coupling reactions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 7-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isoquinoline, 7-(methylthio)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to exert neuroprotective effects by modulating pathways involved in neuronal injury and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 7-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential applications. This modification can enhance the compound’s reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

7-methylsulfanylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZCONDYZRRIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527112
Record name 7-(Methylsulfanyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90265-82-0
Record name 7-(Methylsulfanyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline, 7-(methylthio)-
Reactant of Route 2
Reactant of Route 2
Isoquinoline, 7-(methylthio)-
Reactant of Route 3
Reactant of Route 3
Isoquinoline, 7-(methylthio)-
Reactant of Route 4
Reactant of Route 4
Isoquinoline, 7-(methylthio)-
Reactant of Route 5
Reactant of Route 5
Isoquinoline, 7-(methylthio)-
Reactant of Route 6
Reactant of Route 6
Isoquinoline, 7-(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.